molecular formula C13H17NO B8549023 1'-Methyl-2H-spiro[benzofuran-3,4'-piperidine]

1'-Methyl-2H-spiro[benzofuran-3,4'-piperidine]

Cat. No. B8549023
M. Wt: 203.28 g/mol
InChI Key: LKMOKFJULSQBCR-UHFFFAOYSA-N
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Patent
US05972951

Procedure details

4-(2-Iodophenoxymethyl)-1-methyl-1,2,3,6-tetrahydropyridine (D2, 8.72 g, 0.026 mol) and AIBN (0.20 g, 0.0012 mol) were stirred at reflux under Ar in benzene (500 ml) as tributyltin hydride (14.3 ml, 0.053 mol) was added dropwise in benzene (100 ml) over 1 h. The mixture was stirred at reflux for a further 4.5 h, cooled and evaporated. The residue was dissolved in ethyl acetate, and extracted with dil. HCl. The extract was basified (sat. K2CO3 solution) and extracted with ethyl acetate. This organic extract was dried (Na2SO4) and evaporated to give a brown solid, which was chromatographed on silica gel, eluting with 0-8% methanol/chloroform (gradient) to give the title compound (3.86 g, 69%) as a light yellow solid.
Quantity
8.72 g
Type
reactant
Reaction Step One
Name
Quantity
0.2 g
Type
catalyst
Reaction Step One
Quantity
14.3 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
69%

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:16]=[CH:15][CH:14]=[CH:13][C:3]=1[O:4][CH2:5][C:6]1[CH2:7][CH2:8][N:9]([CH3:12])[CH2:10][CH:11]=1.C([SnH](CCCC)CCCC)CCC>C1C=CC=CC=1.CC(N=NC(C#N)(C)C)(C#N)C>[CH3:12][N:9]1[CH2:8][CH2:7][C:6]2([C:2]3[CH:16]=[CH:15][CH:14]=[CH:13][C:3]=3[O:4][CH2:5]2)[CH2:11][CH2:10]1

Inputs

Step One
Name
Quantity
8.72 g
Type
reactant
Smiles
IC1=C(OCC=2CCN(CC2)C)C=CC=C1
Name
Quantity
0.2 g
Type
catalyst
Smiles
CC(C)(C#N)N=NC(C)(C)C#N
Step Two
Name
Quantity
14.3 mL
Type
reactant
Smiles
C(CCC)[SnH](CCCC)CCCC
Name
Quantity
500 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for a further 4.5 h
Duration
4.5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
extracted with dil. HCl
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
This organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a brown solid, which
CUSTOM
Type
CUSTOM
Details
was chromatographed on silica gel
WASH
Type
WASH
Details
eluting with 0-8% methanol/chloroform (gradient)

Outcomes

Product
Name
Type
product
Smiles
CN1CCC2(CC1)COC1=C2C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.86 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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